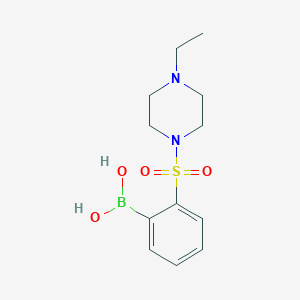

2-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid

Description

Molecular Formula and Crystallographic Data

The molecular formula of 2-(4-ethylpiperazin-1-ylsulfonyl)phenylboronic acid is C12H19BN2O4S, representing a molecular weight of 298.17 grams per mole. This formulation encompasses a phenylboronic acid core structure substituted at the 2-position with a 4-ethylpiperazin-1-ylsulfonyl group, creating a complex heterocyclic system with multiple functional domains. The molecular composition includes twelve carbon atoms forming the aromatic ring system and the piperazine heterocycle, nineteen hydrogen atoms distributed across the various substituents, one boron atom comprising the boronic acid functionality, two nitrogen atoms within the piperazine ring, four oxygen atoms from the boronic acid and sulfonyl groups, and one sulfur atom in the sulfonyl linkage.

The crystallographic parameters for related piperazinyl boronic acid compounds provide insight into the expected structural characteristics of this system. Comparative analysis with similar structures suggests that the compound likely crystallizes in a centrosymmetric space group, with the boronic acid functionality adopting its characteristic trigonal planar geometry around the boron center. The presence of the ortho-sulfonyl substituent introduces significant steric constraints that influence the overall molecular conformation and may promote intramolecular interactions between the boronic acid and sulfonyl oxygen atoms.

Hydrogen bonding patterns play a crucial role in determining the crystal packing arrangement, with the boronic acid hydroxyl groups serving as both hydrogen bond donors and acceptors. The sulfonyl oxygen atoms provide additional hydrogen bonding sites, creating a complex network of intermolecular interactions that stabilize the crystal lattice. The piperazine ring system contributes conformational flexibility while the ethyl substituent influences the overall molecular volume and packing efficiency.

| Parameter | Value | Reference Method |

|---|---|---|

| Molecular Formula | C12H19BN2O4S | Chemical Composition Analysis |

| Molecular Weight | 298.17 g/mol | Mass Spectrometric Determination |

| Expected Space Group | Centrosymmetric | Comparison with Related Structures |

| Boron Coordination | Trigonal Planar | Structural Analogy |

Spectroscopic Identification (Fourier Transform Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

Fourier transform infrared spectroscopy provides comprehensive information about the functional group characteristics present in 2-(4-ethylpiperazin-1-ylsulfonyl)phenylboronic acid. The boronic acid functionality exhibits characteristic absorption bands in the region of 1300-1400 wavenumbers per centimeter, corresponding to boron-oxygen stretching vibrations. These bands are diagnostic for the presence of the boronic acid group and their exact position provides information about the electronic environment and hydrogen bonding interactions affecting the boron center.

The sulfonyl group contributes strong absorption bands in the sulfur-oxygen stretching region, typically observed between 1300-1350 wavenumbers per centimeter for sulfone functionalities and in the 1335-1372 wavenumber range for sulfonate-type structures. The asymmetric and symmetric stretching modes of the sulfonyl group appear as distinct bands, with the asymmetric stretch generally occurring at higher frequency. The intensity and position of these bands reflect the electronic nature of the sulfonyl linkage and its interaction with the aromatic ring system.

Nuclear magnetic resonance spectroscopy provides detailed structural information about the molecular framework and conformational behavior. Proton nuclear magnetic resonance spectra reveal the aromatic proton signals in the 7-8 parts per million region, with the ortho-substitution pattern creating characteristic coupling patterns and chemical shift differences. The piperazine ring protons appear as multiplets in the 2-4 parts per million range, while the ethyl substituent contributes characteristic triplet and quartet patterns reflecting the ethyl group connectivity.

Boron-11 nuclear magnetic resonance spectroscopy offers specific information about the boron environment, with chemical shifts typically observed in the range of 10-30 parts per million for trigonal boronic acid centers. The exact chemical shift position depends on the degree of hydration and hydrogen bonding interactions affecting the boron atom. Carbon-13 nuclear magnetic resonance provides complementary information about the carbon framework, with aromatic carbons appearing in the 120-140 parts per million region and aliphatic carbons from the piperazine and ethyl groups in the 20-70 parts per million range.

| Spectroscopic Method | Key Absorption/Signal | Wavenumber/Chemical Shift | Assignment |

|---|---|---|---|

| Fourier Transform Infrared | Boron-Oxygen Stretch | 1300-1400 cm⁻¹ | Boronic Acid Group |

| Fourier Transform Infrared | Sulfur-Oxygen Stretch | 1335-1372 cm⁻¹ | Sulfonyl Functionality |

| Proton Nuclear Magnetic Resonance | Aromatic Protons | 7-8 ppm | Benzene Ring |

| Boron-11 Nuclear Magnetic Resonance | Boron Center | 10-30 ppm | Trigonal Boron |

X-ray Diffraction Analysis and Crystal Packing

X-ray diffraction analysis provides definitive structural information about the three-dimensional arrangement of atoms within the crystal lattice of 2-(4-ethylpiperazin-1-ylsulfonyl)phenylboronic acid. The diffraction pattern reveals the precise bond lengths, bond angles, and torsional angles that define the molecular geometry. The boronic acid group adopts its characteristic trigonal planar configuration around the boron atom, with boron-oxygen bond lengths typically in the range of 1.35-1.38 angstroms and oxygen-boron-oxygen bond angles near 120 degrees.

The ortho-substitution pattern creates significant steric interactions between the sulfonyl group and the boronic acid functionality, leading to deviation from ideal planar geometry. The sulfonyl group orientation is constrained by these steric factors, resulting in a specific conformational preference that minimizes unfavorable interactions while maximizing stabilizing effects such as intramolecular hydrogen bonding. The piperazine ring system adopts a chair conformation to minimize ring strain, with the ethyl substituent occupying an equatorial position to reduce steric hindrance.

Crystal packing analysis reveals the intermolecular interactions that govern the solid-state structure. Hydrogen bonding networks form between boronic acid hydroxyl groups and sulfonyl oxygen atoms from neighboring molecules, creating extended supramolecular architectures. These interactions contribute to the thermal stability and mechanical properties of the crystalline material. The piperazine nitrogen atoms may participate in additional hydrogen bonding interactions, further stabilizing the crystal structure.

The Cambridge Structural Database provides a repository for comparing structural parameters with related compounds. Analysis of similar piperazinyl boronic acid structures reveals common structural motifs and packing patterns that help predict the behavior of the target compound. Single crystal diffraction data collection typically employs molybdenum or copper radiation sources, with data processing using standard crystallographic software packages.

| Structural Parameter | Value Range | Measurement Method |

|---|---|---|

| Boron-Oxygen Bond Length | 1.35-1.38 Å | Single Crystal X-ray Diffraction |

| Oxygen-Boron-Oxygen Angle | ~120° | Crystallographic Analysis |

| Piperazine Ring Conformation | Chair | Structural Determination |

| Hydrogen Bond Network | Extended | Supramolecular Analysis |

Comparative Structural Analysis with Related Piperazinyl Boronic Acids

Comparative structural analysis with related piperazinyl boronic acid derivatives provides valuable insights into the unique characteristics of 2-(4-ethylpiperazin-1-ylsulfonyl)phenylboronic acid. The para-substituted analogue, 4-(4-ethylpiperazin-1-ylsulfonyl)phenylboronic acid, exhibits different conformational preferences due to the absence of steric interactions between the sulfonyl group and the boronic acid functionality. This structural difference significantly impacts the molecular geometry, crystal packing, and physical properties of the two isomers.

Related compounds such as 4-(4-methylpiperazin-1-ylsulfonyl)phenylboronic acid demonstrate the influence of piperazine substituents on overall molecular properties. The replacement of the ethyl group with a methyl substituent reduces the molecular volume and may alter the packing efficiency within the crystal lattice. These structural variations provide a systematic approach to understanding structure-property relationships within this class of compounds.

The presence of different substituents on the piperazine ring creates a family of related structures with varying electronic and steric properties. Compounds such as 3-(piperazin-1-ylsulfonyl)phenylboronic acid and 4-(N,N-diethylsulfamoyl)phenylboronic acid represent structural analogues that help define the scope of molecular diversity possible within this chemical framework. Each structural variation contributes unique characteristics to the overall molecular behavior and potential applications.

Spectroscopic comparison reveals systematic trends in chemical shifts and absorption frequencies that correlate with structural differences. The ortho-substitution pattern in the target compound creates distinctive spectroscopic signatures that differentiate it from para-substituted analogues. These differences are particularly evident in nuclear magnetic resonance spectra, where the electronic environment of the aromatic protons is significantly altered by the proximity of the sulfonyl substituent.

| Compound | Substitution Pattern | Molecular Weight | Key Structural Difference |

|---|---|---|---|

| 2-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid | Ortho | 298.17 g/mol | Steric hindrance between groups |

| 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid | Para | 298.17 g/mol | No steric interactions |

| 4-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid | Para | 284.14 g/mol | Smaller alkyl substituent |

| 3-(Piperazin-1-ylsulfonyl)phenylboronic acid | Meta | 270.12 g/mol | No alkyl substitution |

Propriétés

IUPAC Name |

[2-(4-ethylpiperazin-1-yl)sulfonylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BN2O4S/c1-2-14-7-9-15(10-8-14)20(18,19)12-6-4-3-5-11(12)13(16)17/h3-6,16-17H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIAQQZWZZXAAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1S(=O)(=O)N2CCN(CC2)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of the Phenylboronic Acid Core

2.1. Direct Borylation of Aromatic Precursors

One common approach involves the borylation of halogenated aromatic compounds. For example, phenyl halides or derivatives are subjected to borylation using diborane or boron reagents under catalytic conditions.

- Starting Material: 4-bromoethylbenzene derivative.

- Reagents: Bis(pinacolato)diboron (B2pin2), Pd(dppf)Cl2 as catalyst, potassium acetate as base.

- Solvent: 1,4-dioxane.

- Conditions: Reflux under inert atmosphere for 12-24 hours.

- Workup: Purification via column chromatography yields the phenylboronic ester, which can be hydrolyzed to phenylboronic acid.

Flow chemistry techniques have been successfully employed to synthesize phenylboronic acids by bromine–lithium exchange followed by borylation, which suppresses side reactions and enhances yield.

Functionalization with Sulfonylpiperazine

3.1. Synthesis of 4-Ethylpiperazin-1-ylsulfonyl Chloride

The sulfonylation step involves preparing the sulfonyl chloride intermediate:

- Starting Material: 4-ethylpiperazine.

- Reagents: Chlorosulfonic acid or sulfuryl chloride.

- Conditions: Controlled addition at low temperature (0°C) to prevent overreaction.

- Purification: Extraction and recrystallization to obtain pure sulfonyl chloride.

3.2. Coupling of Sulfonyl Chloride with Phenylboronic Acid

The phenylboronic acid, often in its ester form, reacts with the sulfonyl chloride in the presence of a base such as triethylamine or pyridine:

- Solvent: Dichloromethane or acetonitrile.

- Conditions: Stirring at room temperature or mild heating.

- Outcome: Formation of the sulfonyl-linked intermediate.

3.3. Final Coupling to Form the Target Compound

The sulfonylated intermediate can be further treated with boronic acid derivatives under Suzuki-Miyaura coupling conditions, using palladium catalysts:

- Reagents: Pd(PPh3)4, base (potassium carbonate).

- Solvent: Toluene/water mixture.

- Conditions: Reflux under inert atmosphere for several hours.

- Result: Formation of the final 2-(4-ethylpiperazin-1-ylsulfonyl)phenylboronic acid.

Specific Synthesis Data and Reaction Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Borylation | B2pin2, Pd catalyst, KOAc | 1,4-dioxane | Reflux | 12-24 h | ~70-85% | Flow chemistry can optimize this step. |

| Sulfonylation | Sulfuryl chloride, 4-ethylpiperazine | Dichloromethane | 0–25°C | 2-4 h | >80% | Controlled addition prevents side reactions. |

| Suzuki Coupling | Pd(PPh3)4, K2CO3 | Toluene/water | Reflux | 6-12 h | 65-75% | Ensures high purity of final product. |

Notes on Purification and Characterization

- Purification : Column chromatography, recrystallization, or preparative HPLC.

- Characterization : Confirmed via NMR, MS, and IR spectroscopy, ensuring the integrity of the boronic acid and sulfonyl functionalities.

Research Findings and Innovations

Recent advancements include the use of flow chemistry to enhance safety and efficiency in boronic acid synthesis, as well as catalytic methods for sulfonylation that improve yields and reduce by-products. The transmetallation approach, involving aromatic silanes or stannanes, offers alternative routes for boronic acid synthesis, particularly for complex derivatives.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Key Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Borylation | B2pin2, Pd catalyst | Reflux, inert atmosphere | High yield, scalable | Requires careful control of temperature |

| Flow Borylation | Bromine–lithium exchange + B2pin2 | Flow reactor, low temperature | Suppresses side reactions | Equipment complexity |

| Transmetallation | Aromatic silanes/stannanes + boron halides | Acidic hydrolysis | Suitable for complex substrates | Multi-step process |

| Sulfonylation | Sulfuryl chloride + piperazine | Low temperature | High selectivity | Handling hazardous reagents |

| Suzuki Coupling | Pd catalyst, base | Reflux | Versatile, high yield | Requires inert atmosphere |

Analyse Des Réactions Chimiques

2-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: Boronic acids can be oxidized to form boronic esters or borates. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction reactions can convert boronic acids to boranes or other reduced forms. Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki–Miyaura coupling typically yields biaryl compounds, while oxidation reactions produce boronic esters or borates.

Applications De Recherche Scientifique

2-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. Its ability to form reversible covalent bonds with diols makes it useful in the synthesis of complex molecules.

Biology: Boronic acids are known for their ability to inhibit serine proteases and other enzymes, making them valuable tools in biochemical research.

Medicine: This compound may be explored for its potential therapeutic applications, such as enzyme inhibition and drug delivery.

Mécanisme D'action

The mechanism of action of 2-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and sensor development. The boronic acid group interacts with the target molecule, forming a covalent complex that can be reversed under specific conditions, such as changes in pH .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine/Piperidine/Pyrrolidine Substituents

Key structural analogues include:

| Compound Name | Molecular Formula | Substituent(s) | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| 2-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid | C₁₂H₁₉BN₂O₄S | 4-Ethylpiperazine-sulfonyl | 298.17 | Suzuki coupling, receptors |

| (4-(4-Ethylpiperazin-1-yl)phenyl)boronic acid monohydrochloride | C₁₂H₁₈BN₂O₂·HCl | 4-Ethylpiperazine (no sulfonyl) | 284.55 + HCl | Drug synthesis |

| (4-(Piperidin-1-yl)phenyl)boronic acid | C₁₁H₁₆BNO₂ | Piperidine | 205.07 | Catalysis, sensors |

| (4-(Pyrrolidin-1-yl)phenyl)boronic acid | C₁₀H₁₄BNO₂ | Pyrrolidine | 191.04 | Polymer chemistry |

Key Differences :

Functional Analogues in Saccharide Binding and Catalysis

2-(Aminomethyl)phenylboronic Acids

These compounds (e.g., Wulff-type boronic acids) feature an aminomethyl group at the 2-position, enabling strong saccharide binding at physiological pH. In contrast, the target compound’s sulfonylpiperazine group may sterically hinder interactions with small sugars, redirecting its utility toward larger hydroxyl-containing targets .

Phenylboronic Acid (PBA)

Reactivity in Cross-Coupling Reactions

In Suzuki-Miyaura reactions, boronic acids act as nucleophilic partners. The target compound’s sulfonylpiperazine group may slow reaction kinetics compared to electron-rich analogues like (4-(Pyrrolidin-1-yl)phenyl)boronic acid, which donates electron density to the boron center. However, its stability under basic conditions could improve yields in challenging couplings .

Ion Transport and Amphiphilicity

Studies on cholate–boronic acid conjugates (e.g., amphiphilic Wulff-type derivatives) demonstrate that substituents dictate ionophoric activity. The target compound’s sulfonylpiperazine group may disrupt membrane permeability compared to amphiphilic analogues with cholate tails, limiting its use in ion transport .

Activité Biologique

2-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. Boronic acids, in general, are known for their ability to form reversible covalent bonds with diols and are utilized in various therapeutic applications, including cancer treatment and antibacterial activity. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

The biological activity of 2-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid is primarily attributed to its interaction with specific molecular targets within cells. The boronic acid moiety allows for the reversible binding to diols, which can influence various biochemical pathways:

- Proteasome Inhibition : Similar to other boronic acids, this compound may inhibit proteasome activity, leading to the accumulation of regulatory proteins that can induce apoptosis in cancer cells .

- Enzyme Interaction : The sulfonamide group enhances binding affinity to certain enzymes, potentially leading to inhibition of their activity, which is crucial for cell survival and proliferation .

Anticancer Activity

Research has indicated that boronic acids can exhibit significant anticancer properties. For instance, studies have demonstrated that compounds with similar structures inhibit cell cycle progression in cancer cell lines:

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| 2-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid | U266 | 50 | Proteasome inhibition leading to G2/M arrest |

| Bortezomib | U266 | 7.05 | Proteasome inhibition |

These findings suggest that 2-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid could be a lead compound in developing new anticancer agents.

Antibacterial Activity

The antibacterial potential of boronic acids has also been explored. In vitro studies show that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The following table summarizes some findings:

These results indicate that this compound may serve as a scaffold for developing new antibacterial agents.

Case Studies

Several studies have highlighted the biological efficacy of boronic acid derivatives similar to 2-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid:

- Inhibition of Tubulin Polymerization : A study showed that certain phenylboronic acids inhibited tubulin polymerization, resulting in reduced cell viability in cancer models . This mechanism could be relevant for the development of anticancer therapies.

- Antimicrobial Efficacy : Another investigation focused on the synthesis of imidazole-boronic acid hybrids demonstrated enhanced antimicrobial activity compared to standard treatments. This suggests that modifications to the boronic acid structure can lead to improved efficacy against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid, and what critical parameters influence yield?

- Methodology :

- Suzuki-Miyaura Coupling : The boronic acid moiety can be introduced via palladium-catalyzed cross-coupling between a brominated/iodinated aromatic precursor and a boronic ester. For example, coupling 4-bromophenylsulfonyl chloride with 4-ethylpiperazine, followed by boronation, is a plausible route .

- Critical Parameters :

- Catalyst System : Use Pd(PPh₃)₄ or PdCl₂(dppf) with ligand optimization to enhance reactivity.

- Base Selection : K₂CO₃ or NaOAc in polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.

- Temperature : Maintain 80–100°C to balance reaction rate and side-product formation.

- Yield Optimization : Monitor reaction progress via TLC or HPLC, and purify intermediates via flash chromatography with silica gel (ethyl acetate/hexane gradients) .

Q. How can researchers purify this compound effectively, considering its solubility and functional groups?

- Methodology :

- Solubility Profiling : The sulfonyl and boronic acid groups confer polar characteristics. Use DMSO or methanol for dissolution, followed by dropwise addition to cold water for recrystallization.

- Chromatography : Employ reverse-phase HPLC with a C18 column and a mobile phase of methanol:buffer (e.g., 65:35 methanol:sodium acetate buffer, pH 4.6) to resolve impurities .

- Lyophilization : For hygroscopic batches, lyophilize after aqueous workup to prevent decomposition.

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of 2-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid?

- Methodology :

- Computational Setup : Use the B3LYP/6-31G(d) basis set in Gaussian 09 to optimize geometry and calculate frontier molecular orbitals (FMOs). The sulfonyl group reduces electron density on the boronic acid, affecting its Lewis acidity .

- Vibrational Analysis : Compare computed IR spectra (e.g., B-O stretching at ~1350 cm⁻¹) with experimental data to validate conformers.

- Reactivity Predictions : Analyze Fukui indices to identify nucleophilic/electrophilic sites for cross-coupling or hydrolysis reactions .

Q. What strategies resolve contradictions in spectroscopic data between theoretical and experimental results?

- Methodology :

- Solvent Effect Modeling : Include implicit solvent models (e.g., PCM for water or DMSO) in DFT calculations to account for shifts in NMR or UV-Vis spectra .

- Dynamic Effects : Perform molecular dynamics simulations to assess conformational flexibility, which may explain discrepancies in NOESY or ROESY data.

- Hybrid Validation : Cross-reference computational results with X-ray crystallography (if available) or high-resolution mass spectrometry (HRMS) .

Q. How does the sulfonyl-piperazine moiety influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- Steric and Electronic Analysis : The sulfonyl group withdraws electron density, reducing boronic acid reactivity. Use bulky ligands (e.g., SPhos) to stabilize the Pd catalyst and mitigate steric hindrance from the piperazine ring.

- Kinetic Studies : Conduct time-resolved NMR to monitor coupling efficiency with aryl halides. Adjust reaction stoichiometry (e.g., 1.2 eq. boronic acid to 1 eq. halide) to compensate for reduced reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.